
Lenalidomide hemihydrate
概要
説明
作用機序
レナリドミドヘミハイドレートは、複数のメカニズムを通じてその効果を発揮します。
免疫調節: これは、インターロイキン-2(IL-2)およびインターフェロン-ガンマ(IFN-γ)の産生を増加させることによって、免疫応答を強化します.
抗血管新生: 化合物は、腫瘍の成長に不可欠な新しい血管の形成を阻害します.
タンパク質分解: レナリドミドは、CRL4 CRBN E3ユビキチンリガーゼの基質特異性を変化させ、IKZF1やIKZF3などの特定のタンパク質の分解につながります.
6. 類似の化合物との比較
レナリドミドヘミハイドレートは、しばしば他のサリドマイド類似体と比較されます。
レナリドミドのCRL4 CRBN E3ユビキチンリガーゼを調節する独自の能力は、このクラスの他の化合物とは異なります .
参考文献
生化学分析
Biochemical Properties
Lenalidomide Hemihydrate interacts with various enzymes and proteins. It functions as a molecular glue for the protein degradation of neosubstrates by CRL4CRBN . The degradation of IKZF1 and IKZF3 or IKZF1 and CK1 is involved in anti-MM5,6 or anti-5q MDS activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
レナリドミドヘミハイドレートの合成には、いくつかの手順が含まれます。
ブロム化: プロセスは、酢酸および臭素の存在下でのグルタルイミドのブロム化から始まり、3-ブロモピペリジン-2,6-ジオンを生成します.
縮合: この中間体は、ジメチルホルムアミド(DMF)および炭酸カリウム(K₂CO₃)の存在下で、4-ニトロ-2,3-ジヒドロイソインドール-1-オンと縮合して、ニトロ前駆体を生成します.
工業生産方法は、環境への影響を最小限に抑えながら、収率と純度を最適化することに重点を置いています。 スケーラブルでグリーンなプロセスが開発されており、白金族金属フリー触媒と塩素フリー溶媒の使用が含まれています .
化学反応の分析
レナリドミドヘミハイドレートは、さまざまな化学反応を起こします。
一般的な試薬には、臭素、酢酸、DMF、K₂CO₃、および鉄粉が含まれます。 生成される主な生成物には、ニトロ前駆体と最終的なレナリドミド化合物が含まれます .
4. 科学研究アプリケーション
レナリドミドヘミハイドレートは、科学研究において幅広い用途があります。
科学的研究の応用
Clinical Applications
Lenalidomide hemihydrate is primarily used in the following clinical settings:
- Multiple Myeloma : It is indicated for patients with multiple myeloma, often in combination with dexamethasone. This combination has shown improved survival rates in patients who have undergone prior therapies .
- Myelodysplastic Syndromes (MDS) : Specifically for patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q cytogenetic abnormality .
- Mantle Cell Lymphoma : Indicated for patients whose disease has relapsed or progressed after previous treatments involving bortezomib .
Pharmacokinetics
This compound has specific pharmacokinetic properties that influence its clinical efficacy:
- Absorption : Rapidly absorbed after oral administration with high bioavailability; peak plasma concentrations occur within 0.5 to 6 hours .
- Metabolism : Primarily excreted unchanged via urine; minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide .
- Half-Life : The average half-life ranges from 3 to 5 hours in patients with multiple myeloma or MDS .
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Thalidomide | High | Treatment of leprosy and multiple myeloma | Known for teratogenic effects; less selective than lenalidomide |
Pomalidomide | Moderate | Treatment of multiple myeloma | More potent; different mechanism involving direct apoptosis |
Apremilast | Low | Treatment of psoriasis and psoriatic arthritis | Acts as a phosphodiesterase-4 inhibitor |
Revlimid | High | Same as this compound | Different formulations exist; varies in solubility |
Case Studies
Several clinical studies have documented the effectiveness of this compound:
- Study on Multiple Myeloma Patients :
- MDS Treatment Outcomes :
類似化合物との比較
Lenalidomide hemihydrate is often compared with other thalidomide analogs:
Thalidomide: While both compounds share similar structures, lenalidomide is more potent and has fewer side effects.
Pomalidomide: Another analog with similar immunomodulatory properties but different pharmacokinetic profiles.
Lenalidomide’s unique ability to modulate the CRL4 CRBN E3 ubiquitin ligase sets it apart from other compounds in its class .
References
生物活性
Lenalidomide hemihydrate, a derivative of thalidomide, is an orally active immunomodulatory drug primarily utilized in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of anemia. Its biological activity encompasses a wide range of mechanisms that contribute to its therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Lenalidomide exhibits multiple mechanisms of action that can be categorized into immunomodulatory, anti-inflammatory, and anti-tumor effects:
- Immunomodulatory Effects : Lenalidomide enhances T-cell proliferation and natural killer (NK) cell activity. It modifies cytokine production by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 while promoting the secretion of the anti-inflammatory cytokine IL-10 .
- Anti-tumor Activity : The compound inhibits the proliferation of various hematopoietic tumor cell lines and enhances fetal hemoglobin expression during CD34+ erythroid stem cell differentiation. It also reduces angiogenesis by inhibiting endothelial cell migration and tube formation .
- Cereblon Interaction : Recent studies suggest that cereblon (CRBN) may mediate some therapeutic effects of lenalidomide. This interaction involves the modulation of substrate specificity for the cullin-RING E3 ubiquitin ligase complex, leading to the degradation of transcription factors critical for the survival of malignant cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high oral bioavailability (approximately 68% to 88% across species) and rapid absorption following oral administration. The drug exhibits a linear pharmacokinetic profile with proportional increases in AUC and C_max with dose escalation. Notably, lenalidomide has a half-life of about 3 hours and is primarily eliminated through renal excretion .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 68% - 88% |
Half-Life | ~3 hours |
Volume of Distribution | ~75.8 L |
Protein Binding | 19% - 45% |
Case Studies
Several clinical studies have demonstrated the efficacy of lenalidomide in treating multiple myeloma:
- Study on Multiple Myeloma : A pivotal trial involving lenalidomide in combination with dexamethasone showed significant improvements in overall response rates and progression-free survival compared to dexamethasone alone. Patients receiving lenalidomide exhibited enhanced immune responses characterized by increased T-cell activation and reduced tumor burden .
- Combination Therapy : In another study, lenalidomide combined with bortezomib showed synergistic effects in treating relapsed multiple myeloma, leading to higher response rates and improved patient outcomes compared to monotherapy approaches .
Research Findings
Research highlights various aspects of lenalidomide's biological activity:
- Cytokine Modulation : Lenalidomide significantly alters cytokine profiles in patients with multiple myeloma, enhancing anti-tumor immunity while suppressing inflammatory pathways that contribute to tumor growth .
- Inhibition of Cell Adhesion : The drug reduces the adhesion of malignant plasma cells to bone marrow stromal cells, thereby disrupting the supportive microenvironment necessary for tumor survival .
特性
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHSDXKMBRCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847871-99-2 | |
Record name | Lenalidomide hydrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENALIDOMIDE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。